N-{3-[2-(methylsulfanyl)ethyl]-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-yl}-4-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[2-(METHYLSULFANYL)ETHYL]-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-7-YL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that belongs to the benzodiazepine family This compound is characterized by its unique structure, which includes a benzodiazepine core, a tetrazole ring, and a methylsulfanyl ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(METHYLSULFANYL)ETHYL]-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-7-YL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps The process begins with the preparation of the benzodiazepine core, which is achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(METHYLSULFANYL)ETHYL]-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-7-YL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzodiazepine core can be reduced to alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted tetrazole derivatives. These products can be further utilized in various applications, depending on their chemical properties.
Scientific Research Applications
N-{3-[2-(METHYLSULFANYL)ETHYL]-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-7-YL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[2-(METHYLSULFANYL)ETHYL]-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-7-YL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazepine core is known to bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The tetrazole ring and methylsulfanyl ethyl side chain may contribute to the compound’s overall activity by modulating its binding affinity and selectivity for different receptors.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic effects.
Clonazepam: Known for its anticonvulsant properties.
Alprazolam: Commonly used for the treatment of anxiety disorders.
Uniqueness
N-{3-[2-(METHYLSULFANYL)ETHYL]-2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-7-YL}-4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is unique due to its combination of a benzodiazepine core with a tetrazole ring and a methylsulfanyl ethyl side chain. This unique structure may confer distinct pharmacological properties and potential therapeutic applications that are not observed in other benzodiazepines.
Properties
Molecular Formula |
C20H19N7O3S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[3-(2-methylsulfanylethyl)-2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-7-yl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H19N7O3S/c1-31-9-8-17-20(30)23-16-7-4-13(10-15(16)19(29)24-17)22-18(28)12-2-5-14(6-3-12)27-11-21-25-26-27/h2-7,10-11,17H,8-9H2,1H3,(H,22,28)(H,23,30)(H,24,29) |
InChI Key |
AXAHJPXJIPISEN-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1C(=O)NC2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.